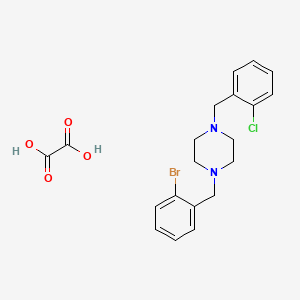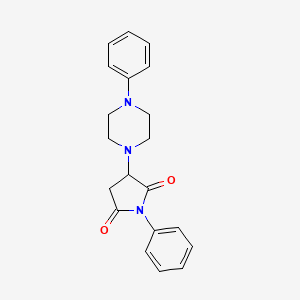
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile, also known as DACT, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DACT is a chromene derivative that contains a thienyl group, which makes it a promising candidate for the development of new drugs and materials.
作用机制
The mechanism of action of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various cellular processes. In particular, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can induce DNA damage and cell death, leading to its antitumor and antimicrobial activity.
Biochemical and Physiological Effects:
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory activity. In vitro and in vivo studies have demonstrated that 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can induce apoptosis and cell cycle arrest in cancer cells, leading to a reduction in tumor growth. 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has also been shown to exhibit antibacterial and antifungal activity against various pathogens, including drug-resistant strains. Additionally, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its potent activity against cancer cells and pathogens, which makes it a valuable tool for studying various cellular processes and disease mechanisms. Additionally, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is relatively easy to synthesize and purify, which makes it accessible to researchers with different levels of expertise. However, one of the limitations of using 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its potential toxicity, which requires careful handling and disposal. Moreover, the mechanism of action of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is not fully understood, which limits its potential applications in certain fields.
未来方向
There are several future directions for the research on 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile, including the development of new derivatives with improved activity and selectivity, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields. One promising direction is the development of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile-based materials with unique optical and electronic properties, which could have applications in optoelectronics and sensing. Another direction is the exploration of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile as a potential drug candidate for the treatment of other diseases, such as viral infections and neurodegenerative disorders. Overall, the research on 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has the potential to lead to the development of new drugs and materials with significant scientific and practical implications.
合成方法
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can be synthesized through a multistep process that involves the condensation of 2-amino-3-cyano-4H-chromene with 3-thiophenecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to various purification steps to obtain pure 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile. The synthesis of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been reported in several research papers, and different methods have been proposed to optimize the yield and purity of the compound.
科学研究应用
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit potent antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. In materials science, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In catalysis, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been employed as a ligand for the preparation of metal complexes that exhibit high catalytic activity in various reactions.
属性
IUPAC Name |
2,7-diamino-4-thiophen-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-6-11-13(8-3-4-19-7-8)10-2-1-9(16)5-12(10)18-14(11)17/h1-5,7,13H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLNPFXPWAUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=CSC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)

![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)


![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)